molecular formula C13H8ClF3N2O3 B3035860 1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 338755-24-1

1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B3035860
CAS No.: 338755-24-1
M. Wt: 332.66 g/mol
InChI Key: GPMBJUSYJHZWSR-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a complex organic compound characterized by the presence of a chlorobenzyl group, a nitro group, and a trifluoromethyl group attached to a pyridinone ring

Scientific Research Applications

1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable pyridinone derivative followed by the introduction of the chlorobenzyl and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone can be compared with other similar compounds such as:

    1-(4-chlorobenzyl)-4-piperidinylmethanol: This compound has a similar chlorobenzyl group but differs in its overall structure and properties.

    1-(4-chlorobenzyl)-4-(3,5-dimethyl-1-piperidinyl)-1H-pyrazolo(3,4-d)pyrimidine: This compound also contains a chlorobenzyl group but has a different core structure. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O3/c14-10-3-1-8(2-4-10)6-18-7-9(13(15,16)17)5-11(12(18)20)19(21)22/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMBJUSYJHZWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153107
Record name 1-[(4-Chlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338755-24-1
Record name 1-[(4-Chlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338755-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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